6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan is a complex organic compound with a unique structure that includes a fused ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan typically involves multistep organic reactions. One efficient method involves the use of cycloheptanone as a starting material, which undergoes a series of condensation reactions with malononitrile and aromatic aldehydes to form the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, improving yields, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Although not widely used industrially, its derivatives may have applications in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-5-one : Another compound with a related structure, used in various organic synthesis reactions .
Phenanthro[1,2-b]furan-10,11-dione:
Uniqueness
6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan is unique due to its specific ring system and the potential for diverse chemical reactivity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development in multiple scientific fields.
Eigenschaften
CAS-Nummer |
851385-98-3 |
---|---|
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
4-oxatricyclo[7.4.1.03,7]tetradeca-1,3(7),5,8-tetraene |
InChI |
InChI=1S/C13H14O/c1-2-4-11-7-10(3-1)8-12-5-6-14-13(12)9-11/h5-6,8-9H,1-4,7H2 |
InChI-Schlüssel |
WOIFFGXQQUHREX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CC3=C(C=CO3)C=C(C1)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.